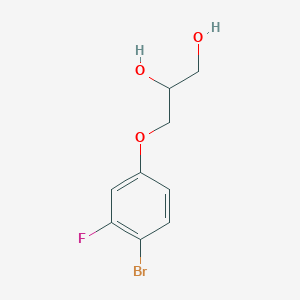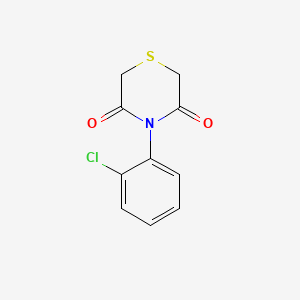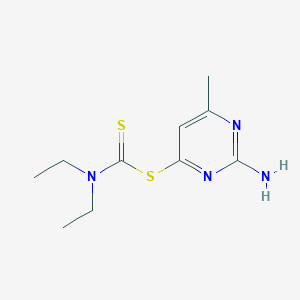
6-溴-4-氟-1H-吲哚-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-fluoro-1H-indole-2-carboxylic Acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by the presence of bromine and fluorine atoms, is of particular interest in synthetic organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities .
科学研究应用
6-Bromo-4-fluoro-1H-indole-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
作用机制
Target of Action
6-bromo-4-fluoro-1H-indole-2-carboxylic Acid, as an indole derivative, has been found to bind with high affinity to multiple receptors These receptors are the primary targets of this compound and play a crucial role in its biological activity
Mode of Action
The mode of action of 6-bromo-4-fluoro-1H-indole-2-carboxylic Acid involves its interaction with these targets. The compound binds to the receptors, leading to changes in the receptor’s function. This interaction can result in the inhibition or activation of the receptor, thereby altering the biochemical processes within the cell .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-bromo-4-fluoro-1H-indole-2-carboxylic Acid may affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of 6-bromo-4-fluoro-1H-indole-2-carboxylic Acid’s action would depend on its specific targets and the biochemical pathways it affects. Given its potential biological activities, this compound could have a wide range of effects at the molecular and cellular levels .
生化分析
Biochemical Properties
6-bromo-4-fluoro-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . The compound’s interactions with biomolecules are primarily through binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity.
Cellular Effects
The effects of 6-bromo-4-fluoro-1H-indole-2-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been observed to modulate the activity of key signaling molecules, such as kinases and phosphatases, which play crucial roles in cell proliferation and apoptosis . Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Molecular Mechanism
At the molecular level, 6-bromo-4-fluoro-1H-indole-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, the compound may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . Alternatively, it may activate other enzymes by inducing conformational changes that enhance their catalytic efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-bromo-4-fluoro-1H-indole-2-carboxylic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-bromo-4-fluoro-1H-indole-2-carboxylic acid in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of viral load . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without inducing toxicity.
Metabolic Pathways
6-bromo-4-fluoro-1H-indole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism and energy production . Additionally, it can affect the levels of various metabolites, such as amino acids and nucleotides, by modulating the activity of enzymes involved in their synthesis and degradation.
Transport and Distribution
The transport and distribution of 6-bromo-4-fluoro-1H-indole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization . Once inside the cell, it may bind to cytoplasmic or nuclear proteins, affecting its distribution and accumulation in different cellular compartments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-fluoro-1H-indole-2-carboxylic Acid typically involves the bromination and fluorination of indole derivatives. One common method starts with the preparation of 1-bromo-4-ethyl-2-nitrobenzene, which is then reacted with a Grignard reagent to form the bromo-indole intermediate . This intermediate undergoes further functionalization to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and fluorination reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: 6-Bromo-4-fluoro-1H-indole-2-carboxylic Acid undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions.
Nucleophilic substitution: The presence of bromine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic substitution: Reagents such as sodium hydride and potassium tert-butoxide are often used.
Oxidation and reduction: Reagents like potassium permanganate and sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .
相似化合物的比较
- 6-Bromo-1H-indazole-4-carboxaldehyde
- 6-Bromo-4-ethyl-1H-indole-2-carboxylic Acid
- 5-Fluoro-1H-indole-2-carboxylic Acid
Comparison: Compared to these similar compounds, 6-Bromo-4-fluoro-1H-indole-2-carboxylic Acid is unique due to the simultaneous presence of both bromine and fluorine atoms on the indole ring. This dual substitution enhances its reactivity and potential biological activities, making it a valuable compound for various applications .
属性
IUPAC Name |
6-bromo-4-fluoro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKKISMQGBBMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)O)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2523241.png)

![2,6-dimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2523245.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea](/img/structure/B2523246.png)
![N,N'-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide](/img/structure/B2523247.png)

![1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole](/img/structure/B2523249.png)
![N-(2,6-dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2523250.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2523257.png)
![5-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2523259.png)
![1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride](/img/structure/B2523260.png)
![N-benzyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2523262.png)
